molecular formula C24H25NO11S B1244845 3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid

3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid

Cat. No. B1244845
M. Wt: 535.5 g/mol
InChI Key: JTSMUTXXQIUBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Characterization

A series of compounds derived from similar chemical structures have been synthesized and characterized for their potential applications. For instance, Gowda et al. (2011) synthesized Schiff and Mannich bases derivatives of a related compound, evaluating their anti-inflammatory and analgesic activity. The derivatives showed varying degrees of biological activity, indicating the potential for therapeutic applications (Gowda et al., 2011).

Pharmacological Activities

The pharmacological activities of related compounds have been a subject of interest. For example, the synthesis of certain compounds involving similar chemical structures has led to the discovery of new drugs with potential antibacterial properties (Abubshait, 2007). These findings suggest that derivatives of the chemical could be explored for similar pharmacological benefits.

Potential in Cancer Research

Research has also explored the applications of related compounds in cancer treatment. Rozek et al. (2001) synthesized 2-Hydroxy-3-methylochromycinone, a compound with a similar structure, showing moderate anticancer activity against lung, breast, and central nervous system cancers (Rozek et al., 2001). This indicates that compounds with a similar structure might have potential applications in cancer research and therapy.

Antimicrobial Properties

Some derivatives of similar structures have been investigated for their antimicrobial properties. For example, Gouda et al. (2010) synthesized thiazolidinone, thiazoline, and thiophene derivatives, finding promising antimicrobial activities in some of these compounds (Gouda et al., 2010). This suggests that derivatives of the chemical might also possess antimicrobial properties.

properties

Product Name

3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid

Molecular Formula

C24H25NO11S

Molecular Weight

535.5 g/mol

IUPAC Name

3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid

InChI

InChI=1S/C24H25NO11S/c1-10-6-15(28)23(35)21(34,7-10)8-16(29)22(37-9-13(20(32)33)25-11(2)26)19(31)17-12(4-3-5-14(17)27)18(30)24(22,23)36/h3-6,13,16,27,29,34-36H,7-9H2,1-2H3,(H,25,26)(H,32,33)

InChI Key

JTSMUTXXQIUBJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2(C(C1)(CC(C3(C2(C(=O)C4=C(C3=O)C(=CC=C4)O)O)SCC(C(=O)O)NC(=O)C)O)O)O

synonyms

WS 009B
WS-009B
WS009B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid
Reactant of Route 2
Reactant of Route 2
3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid
Reactant of Route 3
Reactant of Route 3
3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid
Reactant of Route 4
Reactant of Route 4
3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid
Reactant of Route 5
Reactant of Route 5
3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid
Reactant of Route 6
3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid

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